molecular formula C10H11BrF2MgO B14881653 (4,5-Difluoro-2-i-butyloxyphenyl)magnesium bromide

(4,5-Difluoro-2-i-butyloxyphenyl)magnesium bromide

Cat. No.: B14881653
M. Wt: 289.40 g/mol
InChI Key: IJEIUZVUHLULTH-UHFFFAOYSA-M
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Description

(4,5-difluoro-2-iso-butyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound is characterized by the presence of two fluorine atoms and an iso-butyloxy group attached to a phenyl ring, which is bonded to a magnesium bromide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-difluoro-2-iso-butyloxyphenyl)magnesium bromide typically involves the reaction of 4,5-difluoro-2-iso-butyloxybromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:

4,5-difluoro-2-iso-butyloxybromobenzene+Mg(4,5-difluoro-2-iso-butyloxyphenyl)magnesium bromide\text{4,5-difluoro-2-iso-butyloxybromobenzene} + \text{Mg} \rightarrow \text{(4,5-difluoro-2-iso-butyloxyphenyl)magnesium bromide} 4,5-difluoro-2-iso-butyloxybromobenzene+Mg→(4,5-difluoro-2-iso-butyloxyphenyl)magnesium bromide

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with enhanced safety and efficiency measures. Large-scale reactors equipped with inert gas purging systems and precise temperature control are used to ensure consistent product quality. The reaction mixture is typically stirred for several hours to ensure complete conversion of the starting material.

Chemical Reactions Analysis

Types of Reactions

(4,5-difluoro-2-iso-butyloxyphenyl)magnesium bromide undergoes various types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can participate in halogen-metal exchange reactions.

    Coupling Reactions: Forms carbon-carbon bonds with electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Electrophiles: Alkyl halides, aryl halides.

    Reaction Conditions: Typically carried out in anhydrous THF under an inert atmosphere.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Coupled Products: Formed from reactions with electrophiles.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used in the formation of carbon-carbon bonds, crucial for building complex organic molecules.

    Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients.

Biology

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Medicine

    Drug Development: Utilized in the synthesis of potential drug candidates.

Industry

    Material Science: Used in the synthesis of materials with specific properties, such as fluorinated polymers.

Mechanism of Action

(4,5-difluoro-2-iso-butyloxyphenyl)magnesium bromide acts as a nucleophile in organic reactions. The magnesium atom coordinates with the oxygen of the THF solvent, stabilizing the compound. The phenyl ring, substituted with fluorine atoms and an iso-butyloxy group, enhances the reactivity of the compound by influencing the electron density on the aromatic ring. The compound primarily targets electrophilic centers in substrates, facilitating nucleophilic addition or substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • (4-trifluoromethylphenyl)magnesium bromide
  • (4-fluorophenyl)magnesium bromide
  • (4-methoxyphenyl)magnesium bromide

Uniqueness

(4,5-difluoro-2-iso-butyloxyphenyl)magnesium bromide is unique due to the presence of both fluorine atoms and an iso-butyloxy group on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making it particularly useful in specific synthetic applications where these properties are advantageous.

Properties

Molecular Formula

C10H11BrF2MgO

Molecular Weight

289.40 g/mol

IUPAC Name

magnesium;1,2-difluoro-4-(2-methylpropoxy)benzene-5-ide;bromide

InChI

InChI=1S/C10H11F2O.BrH.Mg/c1-7(2)6-13-8-3-4-9(11)10(12)5-8;;/h4-5,7H,6H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

IJEIUZVUHLULTH-UHFFFAOYSA-M

Canonical SMILES

CC(C)COC1=CC(=C(C=[C-]1)F)F.[Mg+2].[Br-]

Origin of Product

United States

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